molecular formula C16H8ClF3N4 B2435493 1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline

1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No.: B2435493
M. Wt: 348.71 g/mol
InChI Key: PEOTYDSXVIEYAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • Synthetic Routes: Specific synthetic routes for R-8507 are not widely documented. research suggests that it can be synthesized through various chemical reactions.
    • Reaction Conditions: Detailed reaction conditions remain proprietary, but further studies are needed to elucidate the exact synthetic pathway.
    • Industrial Production: Information regarding large-scale industrial production methods is limited.
  • Chemical Reactions Analysis

    • R-8507 likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common Reagents: Specific reagents used in its synthesis are not publicly available.
    • Major Products: The primary products formed during these reactions are not well-documented.
  • Scientific Research Applications

    • Chemistry: R-8507’s potential applications in medicinal chemistry include anti-inflammatory drug development.
    • Biology: It may serve as a tool compound for studying TNF-αRI signaling pathways.
    • Medicine: Research could explore its therapeutic potential in inflammatory diseases.
    • Industry: Limited information exists on its industrial applications.
  • Mechanism of Action

    • R-8507 disrupts the interaction between TNF-αRI and receptor interacting protein 1 (RIP1) and TNF-αR-associated death domain protein (TRADD).
    • This prevents internalization of the receptor complex, impacting downstream signaling pathways.
  • Comparison with Similar Compounds

    • Unfortunately, there are no direct comparisons available due to limited data.
    • Similar Compounds: Further research is needed to identify compounds with similar mechanisms of action.

    Properties

    IUPAC Name

    1-(4-chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H8ClF3N4/c17-10-7-5-9(6-8-10)14-22-23-15-13(16(18,19)20)21-11-3-1-2-4-12(11)24(14)15/h1-8H
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PEOTYDSXVIEYAM-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C2C(=C1)N=C(C3=NN=C(N23)C4=CC=C(C=C4)Cl)C(F)(F)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H8ClF3N4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    348.71 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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